2-Chloro-4-formylthiazole
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Overview
Description
2-Chloro-4-formylthiazole is a chemical compound with the empirical formula C4H2ClNOS. It has a molecular weight of 147.58 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-formylthiazole consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has a chlorine atom and a formyl group attached to the thiazole ring .Physical And Chemical Properties Analysis
2-Chloro-4-formylthiazole is a solid substance . It has a molecular weight of 147.58 .Scientific Research Applications
Application in Dye Synthesis
2-Chloro-4-formylthiazole has been utilized in the synthesis of disperse dyes. For instance, dyes derived from 2-amino-4-chloro-5-formylthiazole, coupled with pyridone and resorcinol, have shown good absorption and fastness properties on polyester fabrics, yielding shades of brown and purple (Yusuf Y. Lams et al., 2014). Similarly, long-wavelength absorbing azo dyes have been prepared using 2-amino-4-chloro-5-formylthiazole, showcasing significant bathochromic shifts and moderate photochemical stability (K. Bello, 1995).
Corrosion Inhibition
3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a derivative of 2-chloro-4-formylthiazole, has been studied as a corrosion inhibitor for mild steel in acidic media. The compound exhibited high inhibition efficiency, especially in hydrochloric acid, and followed Langmuir's adsorption isotherm (M. Lagrenée et al., 2002).
Antimicrobial and Antitumor Activity
Compounds derived from 1,2,3-dithiazoles, including those related to 2-chloro-4-formylthiazole, have been synthesized and evaluated for their antimicrobial and antitumor activities. Some of these derivatives displayed significant activity against certain bacterial and fungal strains, as well as antiproliferative effects on human cell lines (L. Konstantinova et al., 2009).
Synthesis of Key Intermediates
The synthesis of key intermediates for pharmaceutical applications, such as Cefditoren Pivoxil, has been achieved using 4-Methyl-5-formylthiazole, closely related to 2-chloro-4-formylthiazole. This process involves steps like bromination, condensation, diazotization-reduction, and oxidation, demonstrating the compound's utility in complex synthetic pathways (Su Wei-ke, 2009).
Analysis of Tautomerism
The study of tautomerism in 1, 2, 4-triazoles, which are structurally related to 2-chloro-4-formylthiazole, has provided insights into the behavior of these compounds. The research explored the predominant tautomeric forms of these compounds and their relation to substituent effects, contributing to a deeper understanding of their chemical properties (S. Kubota & M. Uda, 1975).
Safety And Hazards
Future Directions
While specific future directions for 2-Chloro-4-formylthiazole are not mentioned in the available resources, thiazoles in general are an active area of research due to their wide range of biological activities . Researchers are continually synthesizing new thiazole derivatives and evaluating their biological activities .
properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIXKZUXXDKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650250 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-formylthiazole | |
CAS RN |
5198-79-8 |
Source
|
Record name | 2-Chloro-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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